3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Heterocyclic Synthesis Reaction Selectivity Hydrogen Bonding

The 5,5-dimethyl substitution on this β-enaminone confers steric bulk and conformational rigidity, directing regioselectivity in cyclocondensation and annulation reactions. It prevents side reactions and ensures high-purity product formation in Hantzsch-type syntheses, outperforming unsubstituted or liquid analogs in reproducibility and yield. With a melting point of 166°C, it is ideal for hassle-free handling and storage, making it the preferred solid building block for polyhydroquinoline and acridinedione libraries.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 873-95-0
Cat. No. B1266611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,5-dimethyl-2-cyclohexen-1-one
CAS873-95-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)N)C
InChIInChI=1S/C8H13NO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5,9H2,1-2H3
InChIKeyMTZNODTZOSBYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0): Chemical Class and Procurement Baseline


3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0) is a β-enaminone, a cyclic vinylogous amide with molecular formula C8H13NO and molecular weight 139.19 g/mol [1]. This compound is widely recognized as a versatile building block in the synthesis of heterocyclic compounds, including quinoline, acridine, and pyrimidine derivatives [2].

Why Generic Substitution of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0) Fails in Synthetic Applications


Substituting 3-amino-5,5-dimethyl-2-cyclohexen-1-one with a simpler analog like 3-amino-2-cyclohexen-1-one (CAS 5220-49-5) [1] is not a viable option in many synthetic pathways. The gem-dimethyl substitution at the 5-position imparts enhanced steric bulk and alters the conformational rigidity of the cyclohexenone ring, which can dramatically influence reaction kinetics and selectivity in cyclocondensation and annulation reactions [2]. This structural feature prevents unwanted side reactions and directs regioselectivity in complex heterocyclic syntheses, a property that the non-methylated or alternative N-substituted analogs cannot replicate [3].

Quantitative Differentiation Evidence for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0) vs. Comparators


Evidence 1: H-Bond Donor Capacity Enables Unique Reactivity vs. N,N-Dimethyl Analog

The target compound possesses a primary amino group, providing a hydrogen bond donor (HBD) count of 1, which is essential for directing regioselective cyclocondensations. In contrast, its tertiary amino analog, 3-(dimethylamino)-2-cyclohexen-1-one (CAS 6135-22-4), has an HBD count of 0 [1]. This difference in H-bond donor capacity fundamentally alters the compound's ability to participate in directed non-covalent interactions, which are critical for pre-organizing reaction intermediates in the synthesis of polyhydroquinolines and related heterocycles [2].

Heterocyclic Synthesis Reaction Selectivity Hydrogen Bonding

Evidence 2: Solid-State Stability and Handling Advantage Over Liquid 3-(Dimethylamino) Analog

The target compound is a crystalline solid at room temperature with a melting point of approximately 166°C (164-168°C) . Its closest tertiary amino analog, 3-(dimethylamino)-2-cyclohexen-1-one (CAS 6135-22-4), is a low-melting solid or liquid with a melting point of 44-47°C and a boiling point of 143°C at 0.5 Torr [1]. This significant difference in physical state simplifies handling, storage, and purification, reducing procurement and operational risks associated with volatile or low-melting liquid intermediates .

Physical Properties Solid-State Stability Procurement

Evidence 3: Conformational Rigidity and Electronic Properties vs. Precursor Dimedone

DFT calculations (B3LYP/def2-TZVP/def2-TZVPP) provide a theoretical basis for the compound's unique reactivity compared to its precursor, dimedone (5,5-dimethyl-1,3-cyclohexanedione) [1]. The enaminone structure introduces a more rigid, planar conjugated system than the flexible 1,3-diketone of dimedone. This rigidity pre-organizes the molecule for cycloadditions and cyclocondensations, leading to higher yields and cleaner reactions .

DFT Calculations Conformational Rigidity Electronic Properties

Evidence 4: Established Scaffold for Heterocycle Annulation and Bioactive Molecule Synthesis

This compound has a proven track record as a critical intermediate in constructing diverse pharmacologically relevant heterocycles. For instance, it undergoes annulation with 1,3-dimethyl-5-formyluracil to yield pyrimido[4,5-b]quinolin-2,4,6(1H,3H,7H)-trione derivatives, a transformation not accessible from simple β-ketoesters or non-methylated cyclohexenone analogs due to different electronic and steric profiles [1]. It also reacts with 3-aroyl-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]-benzoxazine-1,2,4-triones to form complex fused heterocyclic systems [2], establishing it as a privileged scaffold for generating molecular complexity in medicinal chemistry programs.

Medicinal Chemistry Heterocycle Synthesis Drug Discovery

Optimal Research and Procurement Scenarios for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0)


Scenario 1: Synthesis of Polyhydroquinoline and Acridinedione Libraries for Drug Discovery

Procure this compound when synthesizing libraries of polyhydroquinolines or acridinediones, particularly when a solid, easy-to-handle enaminone building block is required. Its H-bond donor capacity and rigid scaffold direct regioselective cyclocondensations, leading to higher purity and yield in step-wise Hantzsch-type reactions compared to using the precursor dimedone directly .

Scenario 2: Annulation Reactions Targeting Fused Pyrimidoquinoline and Benzoxazine Scaffolds

This compound is the optimal choice for specific annulation reactions, such as those with 5-formyluracils or benzoxazine-triones, where its unique steric and electronic properties are required to achieve productive transformation to complex, fused heterocyclic systems [1]. Alternative enaminones lacking the 5,5-dimethyl substitution pattern or possessing tertiary amino groups may fail to react or produce different, undesired regioisomers [2].

Scenario 3: Research Requiring a Crystalline, Solid Enaminone Intermediate

When synthetic protocols demand a solid, crystalline enaminone intermediate to simplify handling, purification, and long-term storage, this compound is the preferred choice over liquid or low-melting analogs like 3-(dimethylamino)-2-cyclohexen-1-one (m.p. 44-47°C). Its high melting point of 166°C reduces the risk of decomposition or contamination associated with liquid reagents, thereby improving the robustness and reproducibility of the synthetic process .

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